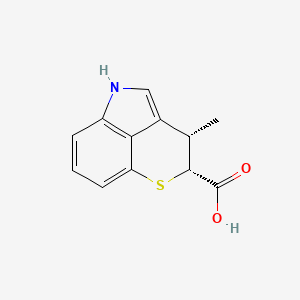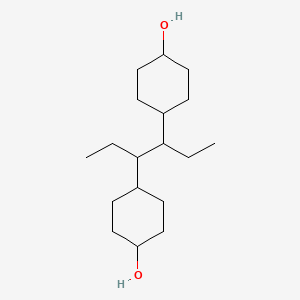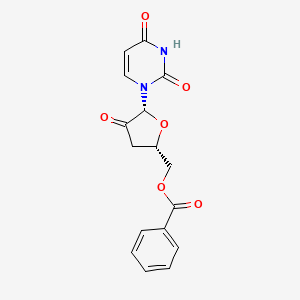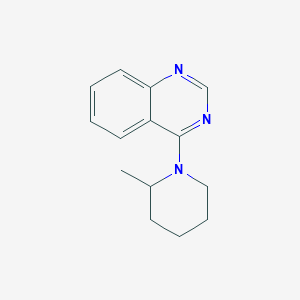
4-(2-Methylpiperidin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylpiperidin-1-yl)quinazoline is a member of the class of quinazolines that is quinazoline which is substituted by a 2-methylpiperidin-1-yl group at position 4. It is a member of quinazolines and a member of piperidines.
Applications De Recherche Scientifique
1. Antagonist Properties in Histamine Receptors
Research has shown that quinazoline derivatives, including 4-(2-Methylpiperidin-1-yl)quinazoline, exhibit antagonist properties at histamine receptors. For example, a study demonstrated the effectiveness of quinazoline sulfonamides as inverse agonists at the human histamine H4 receptor (H4R), suggesting potential for anti-inflammatory applications in vivo (Smits et al., 2010).
2. Anti-inflammatory and Antitubercular Activity
Quinazoline derivatives have been synthesized and characterized for their anti-inflammatory properties. Some studies indicate that specific quinazoline compounds are effective in reducing inflammation in animal models (Srivastav et al., 2009). Additionally, certain quinazoline-4-one analogs have shown significant antitubercular activity against Mycobacterium tuberculosis (Myangar et al., 2012).
3. Potential in Alzheimer's Disease Treatment
Quinazoline compounds have been explored for their potential in treating Alzheimer's disease. A study identified quinazoline derivatives as dual inhibitors of cholinesterases and as agents capable of preventing beta-amyloid aggregation, indicating a multi-targeting approach for Alzheimer's treatment (Mohamed et al., 2017).
4. Anticancer Properties
Several studies have highlighted the anticancer properties of quinazoline derivatives. For instance, research on 4-amino quinazoline sulfonamide derivatives indicated potential anticancer activity against breast cancer cell lines (Kumar et al., 2018). Another study demonstrated the cytotoxic effects of a quinazoline derivative on human cancer cell line HeLa, suggesting its potential as an anticancer drug (Ovádeková et al., 2005).
5. Antimicrobial Activity
Quinazoline derivatives have also been identified for their broad-spectrum antimicrobial activity against various microorganisms. A study synthesized a series of quinazoline compounds that demonstrated effective inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Buha et al., 2012).
Propriétés
Nom du produit |
4-(2-Methylpiperidin-1-yl)quinazoline |
|---|---|
Formule moléculaire |
C14H17N3 |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
4-(2-methylpiperidin-1-yl)quinazoline |
InChI |
InChI=1S/C14H17N3/c1-11-6-4-5-9-17(11)14-12-7-2-3-8-13(12)15-10-16-14/h2-3,7-8,10-11H,4-6,9H2,1H3 |
Clé InChI |
BOEIMGXBJBIBFB-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=NC=NC3=CC=CC=C32 |
SMILES canonique |
CC1CCCCN1C2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)
![7-[3-(4-Ethyl-1-piperazinyl)-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1228090.png)
![N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide](/img/structure/B1228092.png)
![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1228093.png)
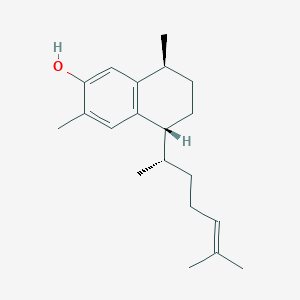
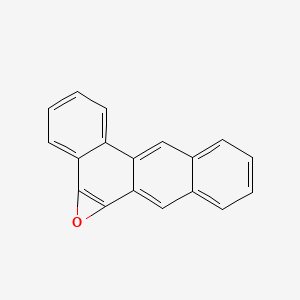

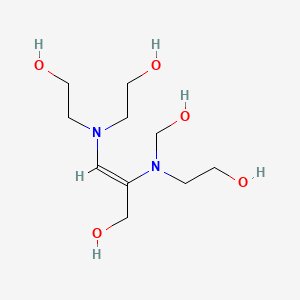

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)
